molecular formula C14H18ClNO4 B1332857 (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid CAS No. 500789-05-9

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid

Cat. No. B1332857
M. Wt: 299.75 g/mol
InChI Key: JBKHFGREKMCWAU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid, commonly known as R-Boc-Cl-Phe, is a synthetic organic compound with a wide range of applications in the fields of scientific research, laboratory experiments, and drug development. It is a chiral compound, meaning it is composed of two non-superimposable mirror images, and is used as a starting material in the synthesis of various other compounds. Due to its versatility, R-Boc-Cl-Phe has become increasingly popular among chemists and researchers.

Scientific Research Applications

  • Direct and Sustainable Synthesis of Tertiary Butyl Esters

    • Field : Synthetic Organic Chemistry
    • Application Summary : Tertiary butyl esters, such as “®-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
    • Methods of Application : A method has been developed using flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This flow process is more efficient, versatile, and sustainable compared to the batch .
    • Results or Outcomes : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
  • Use in Chemical Transformations and Biocatalytic Processes

    • Field : Organic & Biomolecular Chemistry
    • Application Summary : The tert-butyl group, such as the one in “®-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid”, has unique reactivity patterns and is used in various chemical transformations . It also has relevance in nature and its implication in biosynthetic and biodegradation pathways .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

properties

IUPAC Name

(3R)-3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKHFGREKMCWAU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375870
Record name (R)-N-Boc-2-Chloro-beta-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid

CAS RN

500789-05-9
Record name (βR)-2-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500789-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-N-Boc-2-Chloro-beta-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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